molecular formula C18H12FN3O3S2 B2437561 N-(3-cyanothiophen-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide CAS No. 898440-97-6

N-(3-cyanothiophen-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide

Cat. No.: B2437561
CAS No.: 898440-97-6
M. Wt: 401.43
InChI Key: GPSCPGINABARHD-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide is a complex organic compound that features a thiophene ring, a fluorobenzene sulfonamide group, and a benzamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide typically involves multi-step organic reactions. One possible route could include:

    Formation of the Thiophene Ring: Starting from a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.

    Introduction of the Cyanide Group: The cyanide group can be introduced via nucleophilic substitution reactions.

    Sulfonamide Formation: The sulfonamide group can be formed by reacting the fluorobenzene derivative with a sulfonyl chloride in the presence of a base.

    Amide Bond Formation: Finally, the benzamide moiety can be introduced through an amide coupling reaction using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide may have applications in:

    Medicinal Chemistry: Potential as a drug candidate due to its complex structure and functional groups.

    Biological Studies: Investigating its interactions with biological targets.

    Material Science: Possible use in the development of organic electronic materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity. The sulfonamide group is known to mimic natural substrates of certain enzymes, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyanothiophen-2-yl)benzamide
  • 3-(4-fluorobenzenesulfonamido)benzamide
  • Thiophene derivatives with sulfonamide groups

Uniqueness

The combination of the cyanothiophene, fluorobenzenesulfonamide, and benzamide moieties in a single molecule may confer unique biological activities and properties not seen in simpler analogs.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-3-[(4-fluorophenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O3S2/c19-14-4-6-16(7-5-14)27(24,25)22-15-3-1-2-12(10-15)17(23)21-18-13(11-20)8-9-26-18/h1-10,22H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSCPGINABARHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=C(C=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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